1-Hydroxy-5,5-dimethyl-2-phenylimidazolidine-4-thione
Overview
Description
1-Hydroxy-5,5-dimethyl-2-phenylimidazolidine-4-thione is a heterocyclic compound that belongs to the class of imidazolidines This compound is characterized by the presence of a hydroxy group, two methyl groups, a phenyl group, and a thione group attached to the imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-5,5-dimethyl-2-phenylimidazolidine-4-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amido-nitrile with a thione source under mild conditions. The reaction proceeds through a series of steps including addition, tautomerization, and cyclization to form the desired imidazolidine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes used in laboratory settings. This includes the use of catalysts to enhance reaction efficiency and yield, as well as the implementation of scalable processes to produce the compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-5,5-dimethyl-2-phenylimidazolidine-4-thione can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The thione group can be reduced to form thiol derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield oxo derivatives, while reduction of the thione group may produce thiol derivatives.
Scientific Research Applications
1-Hydroxy-5,5-dimethyl-2-phenylimidazolidine-4-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1-Hydroxy-5,5-dimethyl-2-phenylimidazolidine-4-thione involves its interaction with specific molecular targets and pathways. The hydroxy and thione groups play crucial roles in its reactivity and biological activity. The compound can form hydrogen bonds and interact with enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-5,5-dimethyl-2-phenylimidazolidine-4-one: Similar structure but with an oxo group instead of a thione group.
1-Hydroxy-5,5-dimethyl-2-phenylimidazolidine-4-selenone: Similar structure but with a selenone group instead of a thione group.
Uniqueness
1-Hydroxy-5,5-dimethyl-2-phenylimidazolidine-4-thione is unique due to the presence of the thione group, which imparts distinct chemical and biological properties compared to its oxo and selenone analogs. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-hydroxy-5,5-dimethyl-2-phenylimidazolidine-4-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-11(2)10(15)12-9(13(11)14)8-6-4-3-5-7-8/h3-7,9,14H,1-2H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSXWDOQZZBNFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=S)NC(N1O)C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371434 | |
Record name | 1-Hydroxy-5,5-dimethyl-2-phenylimidazolidine-4-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
257869-91-3 | |
Record name | 1-Hydroxy-5,5-dimethyl-2-phenyl-4-imidazolidinethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=257869-91-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Hydroxy-5,5-dimethyl-2-phenylimidazolidine-4-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.